3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole
Description
Significance of Dihydro-1H-pyrrole Scaffolds in Heterocyclic Synthesis
The importance of the dihydro-1H-pyrrole core lies in its adaptability and its presence in numerous biologically active compounds and functional materials.
Dihydro-1H-pyrrole scaffolds are fundamental building blocks in the construction of more complex molecular architectures. Their utility stems from the presence of both a double bond and a secondary amine, which can be selectively functionalized. Synthetic chemists utilize these scaffolds in a variety of transformations, including cycloaddition reactions, to create intricate polycyclic systems. The Paal-Knorr synthesis, a classic method for forming pyrrole (B145914) rings from 1,4-dicarbonyl compounds, can also be adapted to produce dihydropyrrole derivatives. wikipedia.orgyoutube.comorganic-chemistry.orgalfa-chemistry.comresearchgate.net Modern synthetic methods, such as palladium-catalyzed cyclizations, have further expanded the toolkit for creating highly substituted dihydropyrroles. acs.orgnih.gov
The dihydro-1H-pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. This makes it a valuable starting point for the development of new therapeutic agents. Derivatives of 2,5-dihydropyrrole have been investigated for a range of biological activities, and their ability to be readily diversified allows for the creation of large compound libraries for high-throughput screening in drug discovery programs. nih.gov
Beyond pharmaceuticals, the dihydro-1H-pyrrole unit is integral to the design of novel materials. When incorporated into larger conjugated systems, these heterocycles can influence the electronic and photophysical properties of the resulting molecules. This has led to their use in the development of organic electronics, such as dyes and sensors. researchgate.net The ability to tune the properties of these materials by modifying the substituents on the dihydropyrrole ring makes them an attractive area of research.
Contextualizing 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole within its Class
The introduction of substituents onto the 2,5-dihydro-1H-pyrrole ring significantly impacts its chemical behavior. The compound this compound is a prime example of how substitution patterns can dictate the molecule's properties and synthetic utility.
The geometry of the 2,5-dihydro-1H-pyrrole ring is non-planar, and the introduction of substituents at the 2 and 3 positions, as in this compound, creates stereocenters. This gives rise to the possibility of diastereomers (cis and trans isomers) and enantiomers. The relative stereochemistry of the substituents can have a profound effect on the molecule's three-dimensional shape and, consequently, its biological activity and reactivity.
The stereoselective synthesis of such substituted dihydropyrroles is a key challenge and an active area of research. thieme-connect.com Catalytic asymmetric methods are often employed to control the stereochemical outcome of the cyclization reactions that form the dihydropyrrole ring. thieme-connect.comwordpress.comnih.govfrontiersin.org The precise arrangement of the methoxy (B1213986) and phenyl groups in this compound would be determined by the synthetic route employed and could be confirmed by techniques such as NMR spectroscopy and X-ray crystallography. nih.govmdpi.comresearchgate.net
Table 1: Synthetic Approaches to Substituted Dihydropyrroles
| Method | Description | Key Features |
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgyoutube.comalfa-chemistry.com | A classic and versatile method for forming the pyrrole and dihydropyrrole ring. |
| Palladium-Catalyzed Cyclizations | Intramolecular cyclization of precursors containing both an amine and an alkene or alkyne, catalyzed by a palladium complex. acs.orgnih.gov | Allows for the synthesis of highly substituted and functionalized dihydropyrroles under mild conditions. |
| Asymmetric Transannulation | Rhodium-catalyzed reaction of triazoles with olefins to produce enantioenriched 2,3-dihydropyrroles. thieme-connect.com | Provides access to chiral dihydropyrroles with high enantioselectivity. |
| [3+2] Cycloaddition Reactions | Reaction of a three-atom component with a two-atom component to form the five-membered ring. rsc.org | A convergent approach to building the dihydropyrrole core. |
The methoxy (-OCH3) and phenyl (-C6H5) groups on the this compound scaffold exert significant electronic and steric effects that influence its synthesis and reactivity.
The phenyl group at the C2 position introduces steric bulk, which can direct the approach of reagents in subsequent reactions. Electronically, the phenyl group can participate in conjugation with the double bond of the dihydropyrrole ring, affecting its electronic properties. The presence of an aryl substituent can also be a handle for further functionalization through cross-coupling reactions.
The methoxy group at the C3 position is an electron-donating group. This increases the electron density of the double bond, making the dihydropyrrole an electron-rich olefin. nih.gov This enhanced nucleophilicity makes the double bond more susceptible to attack by electrophiles. The methoxy group's ability to donate electron density can influence the regioselectivity of reactions such as additions to the double bond. rsc.org Conversely, electron-withdrawing substituents would decrease the reactivity of the double bond towards electrophiles. libretexts.orgyoutube.com The interplay of these electronic and steric effects is a critical consideration in the design of synthetic routes utilizing this substituted dihydropyrrole and in predicting its chemical behavior. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-methoxy-2-phenyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-7,11-12H,8H2,1H3 |
InChI Key |
XKIKEBXOLDHGRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCNC1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dihydro 1h Pyrrole Derivatives
Classical and Named Reactions for Pyrrole (B145914) Ring Formation Relevant to 2,5-Dihydro-1H-pyrroles
Traditional methods for pyrrole synthesis, such as the Hantzsch, Knorr, and Paal-Knorr reactions, are cornerstones of heterocyclic chemistry. orientjchem.org While these reactions typically yield fully aromatized pyrroles, their mechanisms involve intermediates that, if intercepted, could theoretically provide access to the desired 2,5-dihydro-1H-pyrrole core.
Adaptations of Hantzsch, Knorr, and Paal-Knorr Syntheses
Hantzsch Pyrrole Synthesis: The classical Hantzsch synthesis involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org The reaction mechanism proceeds through several condensation and cyclization steps, culminating in a dehydration event that leads directly to the stable, aromatic pyrrole ring. wikipedia.org Direct adaptation of this method to isolate a 2,5-dihydro-1H-pyrrole intermediate is not common, as the final aromatization step is energetically favorable.
Knorr Pyrrole Synthesis: The Knorr synthesis condenses an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgsynarchive.com Similar to the Hantzsch synthesis, the reaction cascade is designed to produce the aromatic pyrrole as the final product. wikipedia.org The α-amino-ketones are often generated in situ from oximes to prevent self-condensation. thermofisher.com The inherent drive toward aromatization makes the isolation of dihydro intermediates challenging under typical Knorr conditions.
Paal-Knorr Synthesis: This highly reliable method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgrgmcet.edu.in The mechanism is understood to proceed via the formation of a hemiaminal, followed by a cyclization step to form a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This saturated intermediate subsequently undergoes a double dehydration to yield the aromatic pyrrole. organic-chemistry.org While the reaction passes through a more reduced state, the standard acidic or thermal conditions are typically sufficient to drive the reaction to completion, making the isolation of the 2,5-dihydro-1H-pyrrole product a non-trivial modification that would require careful control of the final dehydration steps.
1,3-Dipolar Cycloaddition Approaches (e.g., Azomethine Ylides with Alkynes)
One of the most powerful and direct methods for constructing the 2,5-dihydro-1H-pyrrole ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkyne dipolarophile. This reaction forms the five-membered ring in a single, often highly stereocontrolled, step.
Azomethine ylides are transient 1,3-dipoles that are typically generated in situ. Common methods for their generation include the condensation of an α-amino acid with an aldehyde or ketone, or the thermal/photochemical ring-opening of aziridines. Once formed, the ylide reacts readily with an alkyne. The initial product of this cycloaddition is the 2,5-dihydro-1H-pyrrole. A subsequent oxidation step is required if the fully aromatic pyrrole is the desired product. chemistryviews.org This makes the 1,3-dipolar cycloaddition an ideal strategy for accessing the dihydropyrrole core directly. For instance, a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides (generated from various aldehydes) with N-alkyl maleimides can be used as a key step in a one-pot synthesis of pyrrole derivatives. chemistryviews.org
Advanced Synthetic Strategies for 2,5-Dihydro-1H-pyrrole Ring Systems
Modern synthetic chemistry emphasizes efficiency, atom economy, and molecular complexity. Multicomponent reactions (MCRs) and domino reaction sequences are advanced strategies that exemplify these principles, enabling the rapid assembly of complex molecules like 2,5-dihydro-1H-pyrroles from simple precursors.
Multicomponent Reaction (MCR) Strategies
MCRs involve the reaction of three or more starting materials in a single operation to form a product that contains portions of all the initial reactants. This approach avoids the isolation of intermediates, saving time and resources. Several MCRs have been developed for the synthesis of highly functionalized dihydropyrrole derivatives. bohrium.com
One-Pot Convergent Synthesis Approaches
One-pot syntheses combine multiple reaction steps in a single flask without isolating intermediates, which is a hallmark of efficiency.
A notable example is a catalyst-free, one-pot, four-component synthesis of penta-substituted pyrrole and dihydro-1H-pyrrole derivatives. This reaction utilizes readily available starting materials like phenylglyoxal (B86788) monohydrate, N,N-dimethylbarbituric acid, various 1,3-dicarbonyls, and amines in ethanol (B145695) at reflux. orientjchem.org The pathway is proposed to involve a series of condensations and an intramolecular cyclization to form the final heterocyclic product. orientjchem.org
Another efficient one-pot protocol uses molecular iodine as a catalyst for the cascade synthesis of novel dihydro-1H-pyrrole derivatives. researchgate.net This four-component reaction between diethyl acetylenedicarboxylate, aromatic amines, and phenylglyoxal monohydrate proceeds at room temperature in ethanol. The transformation is believed to occur via an imine intermediate, followed by an iodine-induced Mannich reaction and subsequent intramolecular cyclization. researchgate.net
A green, two-step, one-pot process has been developed starting from 2,5-dimethylfuran. nih.gov The first step is an acid-catalyzed ring-opening to form 2,5-hexanedione. In the second step, a primary amine is added directly to the mixture, initiating a Paal-Knorr reaction to form the pyrrole ring system without purification of the diketone intermediate. nih.gov
| Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Phenylglyoxal monohydrate, N,N-dimethylbarbituric acid, 1,3-dicarbonyl, amine | None / Ethanol, reflux | 4-component, catalyst-free synthesis of penta-substituted dihydropyrroles. | orientjchem.org |
| Diethyl acetylenedicarboxylate, aromatic amine, phenylglyoxal monohydrate | 10 mol% I₂ / Ethanol, RT | 4-component cascade reaction forming hexa-substituted dihydropyrroles. | researchgate.net |
| 2,5-Dimethylfuran, H₂O, primary amine | H₂SO₄ (catalytic) | 2-step, one-pot conversion via Paal-Knorr reaction. | nih.gov |
Domino Reaction Sequences
Domino, or cascade, reactions are processes where a single event triggers a series of subsequent intramolecular transformations, rapidly building molecular complexity. nih.gov These reactions are highly efficient as they form multiple chemical bonds in a single, orchestrated sequence.
A unique domino reaction has been developed for the asymmetric synthesis of enantioenriched trisubstituted-4,5-dihydro-1H-pyrrole-3-carbaldehydes. rsc.org This approach employs chiral amine organocatalysts and proceeds through a domino sequence involving a 1,3-dipolar cycloaddition, followed by ring-opening and bond cleavage events to furnish the highly functionalized dihydropyrrole product with excellent efficiency and stereocontrol. rsc.org Such strategies highlight the power of domino reactions to construct complex and stereochemically rich heterocyclic systems from relatively simple starting materials.
Chemo- and Regioselective Reductions of Pyrrolic Precursors
Chemo- and regioselective reductions of highly functionalized pyrrole precursors are crucial for the synthesis of 2,5-dihydro-1H-pyrroles. These methods allow for the precise modification of specific functional groups while preserving others, which is essential for building molecular complexity.
Reduction of Pyrrole-2,3-diones and Pyrrole-2,5-diones
The reduction of pyrrole-2,3-diones and pyrrole-2,5-diones serves as a direct route to hydroxylated pyrrolinones and related structures, which are precursors to dihydropyrroles. The selectivity of these reductions is highly dependent on the reducing agent and the substitution pattern on the pyrrole ring.
For instance, the reduction of 1Н-Pyrrole-2,3-diones has been achieved with reagents like thioacetamide, demonstrating regioselectivity in the transformation. pleiades.online Similarly, pyrrole-2,5-dicarboxylates can be selectively mono-reduced to the corresponding mono-alcohol using diisobutylaluminum hydride (DIBAL-H). nih.gov This reaction is sensitive to the protecting group on the pyrrole nitrogen; a benzyl-protected pyrrole-2,5-dicarboxylate does not undergo selective mono-reduction, indicating that the unprotected nitrogen atom plays a key role in directing the selectivity. nih.gov This suggests that the nitrogen atom may coordinate with the aluminum reagent, facilitating the selective reduction of a neighboring ester group. mdpi.com
The table below summarizes findings on the selective reduction of pyrrole dicarboxylates. nih.gov
| Substrate | Reducing Agent | Equivalents | Temperature | Outcome |
| Pyrrole-2,5-dicarboxylates | Diisobutylaluminum hydride | 3 | 0°C | Selective mono-reduction to mono-alcohol |
| Pyrrole-2,4-dicarboxylate | Diisobutylaluminum hydride | 3 | 0°C | Selective mono-reduction to mono-alcohol |
| Pyrrole-3,4-dicarboxylate | Diisobutylaluminum hydride | 3 | 0°C | Decreased selectivity |
| N-Benzyl pyrrole-2,5-dicarboxylate | Diisobutylaluminum hydride | 3 | 0°C | No selective mono-reduction |
Strategies for Selective Reduction of Imino and Olefinic Bonds
The selective reduction of either an imine or an olefinic bond within a pyrrole or dihydropyrrole precursor is a fundamental strategy for accessing various substituted pyrrolidine (B122466) and pyrroline (B1223166) scaffolds. The choice of catalyst and reaction conditions dictates which bond is preferentially reduced. An enantioselective partial reduction of 2,5-disubstituted pyrroles has been developed, which proceeds through an enantioselective protonation of an intermediate enolate. nih.gov This method, using a chiral proton source like (-)-ephedrine, allows for the creation of chiral 2,5-dihydropyrroles with moderate to good enantiomeric excess. nih.gov The resulting pyrroline product can often be recrystallized to achieve enantiomeric purity. nih.gov
Catalytic and Enantioselective Synthesis
Catalytic methods, particularly those that are enantioselective, provide efficient and atom-economical routes to chiral 2,5-dihydro-1H-pyrroles. These strategies often employ chiral organocatalysts or metal complexes to induce stereoselectivity.
Organocatalytic Approaches for Chiral Dihydro-1H-pyrroles
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the formation of hydrogen-bonded intermediates from 1H-pyrrole-2-carbinols. nih.gov These intermediates can then be trapped in cycloaddition reactions with various partners to furnish highly substituted chiral pyrrolizidines and related structures with excellent enantioselectivity. nih.gov
Another organocatalytic approach involves cascade reactions. For example, pyrroles can act as N-centered heteroaromatic nucleophiles in cascade conjugate addition-aldol reactions with α,β-unsaturated aldehydes. acs.org This method yields highly functionalized chiral pyrrolizines with three contiguous stereocenters in good yields and high enantioselectivities. acs.org
The table below highlights results from an organocatalytic cascade reaction. acs.org
| Catalyst Type | Reactants | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Diarylprolinol silyl (B83357) ether | Pyrroles, α,β-Unsaturated aldehydes | Chiral Pyrrolizines | Good | >20:1 | 90-98% |
Metal-Catalyzed Cycloadditions for Asymmetric Induction
Transition metal-catalyzed reactions, especially [3+2] cycloadditions, are highly effective for constructing the 2,5-dihydro-1H-pyrrole ring with control over stereochemistry. catalyst-enabling-synthetic-chemistry.com Dirhodium tetracarboxylate catalysts, for example, can facilitate the reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole. nih.gov This reaction proceeds via a highly enantio- and diastereoselective C–H functionalization, which is distinct from the cyclopropanation that occurs with simpler diazoacetates. nih.gov The use of a chiral dirhodium catalyst like Rh₂(S-PTAD)₄ enables the generation of C–H functionalization products in high yield, diastereoselectivity, and enantioselectivity. nih.gov
Copper catalysts are also widely used for the asymmetric [3+2] cycloaddition of azomethine ylides, which are generated in situ from α-silylimines or other precursors. catalyst-enabling-synthetic-chemistry.com These reactions provide access to a wide range of enantioenriched α-heteroarylpyrrolidines and related dihydropyrrole structures. catalyst-enabling-synthetic-chemistry.com
The following table presents data from a representative metal-catalyzed C-H functionalization reaction. nih.gov
| Catalyst | Reactants | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Rh₂(S-PTAD)₄ (0.05 mol%) | N-Boc-2,5-dihydro-1H-pyrrole, Aryldiazoacetates | C2-Functionalized dihydropyrrole | up to 87% | >20:1 | 97% |
Bifunctional Catalysis in Stereoselective Transformations
Bifunctional catalysts, which possess both a Brønsted acid/base site and a Lewis acid/base site, can cooperatively activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. While specific examples for the synthesis of 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole are not detailed in the provided context, the principle is broadly applicable to heterocyclic synthesis. For instance, bifunctional silver catalysis has been used in the enantioselective synthesis of 2,5-dihydrofurans, a related five-membered heterocycle. rsc.org In these reactions, a catalyst like (R)-3,5-DM-BINAP₂ is proposed to act synergistically, with two molecules of the catalyst involved in trapping a silver-associated oxonium ylide with a silver-activated alkyne. rsc.org This concept of synergistic bifunctional catalysis is a promising strategy for the stereoselective synthesis of complex dihydropyrroles. rsc.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. The application of microwave irradiation for the synthesis of 2,5-dihydro-1H-pyrrole derivatives, also known as 3-pyrrolines, has been an area of active research, offering efficient routes to this important class of heterocyclic compounds. While specific microwave-assisted synthetic protocols for this compound are not extensively detailed in the reviewed literature, the general principles and methodologies for related derivatives provide a strong foundation for its potential synthesis.
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture can accelerate reaction rates and often leads to cleaner reactions with fewer side products. Several strategies for the synthesis of the 2,5-dihydropyrrole core have been adapted for microwave conditions.
One notable approach involves the ring-closing metathesis (RCM) of suitably substituted diallylamines. While traditionally performed with conventional heating, microwave irradiation has been shown to significantly shorten the required reaction times for RCM reactions, making it a more efficient method for the construction of the 2,5-dihydropyrrole ring.
Another versatile method amenable to microwave assistance is the Paal-Knorr synthesis of pyrroles and its variants for dihydropyrroles. This typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a primary amine. Microwave heating can expedite this condensation, leading to rapid formation of the heterocyclic ring. For the synthesis of substituted 2,5-dihydropyrroles, precursors such as appropriately functionalized amino ketones or esters can undergo intramolecular cyclization under microwave irradiation.
Furthermore, multi-component reactions (MCRs) leading to highly substituted pyrrolidines and dihydropyrroles have been effectively promoted by microwave energy. These reactions, which combine three or more starting materials in a single step, benefit from the rapid heating and increased reaction rates afforded by microwaves, allowing for the efficient construction of complex molecular architectures.
While the direct microwave-assisted synthesis of this compound is not explicitly documented in readily available literature, the general synthetic strategies outlined above could foreseeably be adapted. For instance, a potential microwave-assisted approach could involve the cyclization of a precursor molecule already containing the desired phenyl and methoxy (B1213986) functionalities or groups that can be readily converted to them.
Table of General Microwave-Assisted Reactions for 2,5-Dihydro-1H-pyrrole Derivatives:
| Reaction Type | Reactants | Catalyst/Reagents | Microwave Conditions | Product Scope |
| Ring-Closing Metathesis | Diallylamine derivatives | Grubbs' catalyst | 100-150 °C, 5-30 min | Various substituted 2,5-dihydropyrroles |
| Paal-Knorr Type Cyclization | 1,4-Dicarbonyl precursors, Amines | Acid or base catalyst | 80-120 °C, 10-60 min | N-substituted 2,5-dihydropyrroles |
| Intramolecular Cyclization | Functionalized amino ketones/esters | Base or acid | 120-180 °C, 15-45 min | Substituted 2,5-dihydropyrroles |
| Multi-component Reactions | Aldehydes, amines, dienophiles | Various | 100-160 °C, 5-20 min | Highly functionalized pyrrolidines/dihydropyrroles |
The detailed research findings for the microwave-assisted synthesis of the specific compound this compound are not available in the surveyed literature. The data presented here reflects general conditions for the synthesis of the broader class of 2,5-dihydro-1H-pyrrole derivatives and serves as a guide for potential synthetic explorations. Further research is required to develop and optimize a specific microwave-assisted protocol for the target compound.
Chemical Reactivity and Transformations of 2,5 Dihydro 1h Pyrrole Structures
Reactivity of the Dihydro-1H-pyrrole Ring System
The reactivity of the 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) ring is characterized by the chemistry of its two key functional components: the electron-rich carbon-carbon double bond and the allylic C-H bonds adjacent to the nitrogen atom.
Electrophilic and Nucleophilic Substitution Reactions on the Ring
The 2,5-dihydro-1H-pyrrole ring does not undergo classical electrophilic aromatic substitution, as it is not aromatic. However, the ring carbons are susceptible to reactions that result in substitution, particularly at the positions alpha to the nitrogen (C2 and C5).
Dirhodium-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates have been shown to result in highly selective C-H functionalization, which is a form of substitution, exclusively at the C2 position. acs.orgnih.gov This reaction proceeds in high yield with excellent control over stereochemistry. nih.govresearchgate.net While this transformation has been demonstrated on the N-protected parent ring, it highlights the inherent reactivity of the C-H bonds at the C2 and C5 positions, which are activated by the adjacent nitrogen atom. In the case of 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole, the C2 position is already substituted with a phenyl group, making the C5 position the likely site for such C-H functionalization reactions.
The double bond within the ring has enamine and enol ether character due to the nitrogen and the 3-methoxy group, respectively. This makes the C4 position nucleophilic and susceptible to attack by strong electrophiles. Conversely, nucleophilic attack on the ring's carbon atoms is less common unless an activating group, such as a carbonyl, is present.
Cycloaddition Reactions and Intramolecular Cyclizations
The olefinic bond in the 2,5-dihydro-1H-pyrrole ring can participate in various cycloaddition reactions. The specific outcome of these reactions can be highly dependent on the reagents and catalysts used.
A notable divergence in reactivity is observed in dirhodium-catalyzed reactions. While donor/acceptor carbenes (derived from aryldiazoacetates) lead to C-H functionalization, acceptor-only carbenes (from ethyl diazoacetate) exclusively yield cyclopropanation products across the double bond of N-Boc-2,5-dihydro-1H-pyrrole. acs.orgresearchgate.netacs.orgnih.gov This demonstrates the ability of the ring's double bond to act as a cycloaddition partner.
Furthermore, the 2,5-dihydropyrrole scaffold can be formed through intramolecular cyclization pathways. figshare.comorganic-chemistry.orgnih.gov These methods often involve the cyclization of acyclic precursors containing appropriately positioned amine and alkyne or allene (B1206475) functionalities. The 3-pyrroline (B95000) ring can also be a product of formal [3+2] cycloaddition reactions between species like 2H-azirines and enones under photocatalytic conditions, highlighting the utility of cycloadditions in constructing this heterocyclic core. acs.orgnih.gov Radical [4+1] cycloadditions have also been developed to synthesize related dihydropyrrole structures. acs.org
For this compound, the sterically demanding phenyl group at C2 and the electron-donating methoxy (B1213986) group at C3 would significantly influence the stereochemical and electronic outcomes of any cycloaddition reaction involving the C3-C4 double bond.
Transformations of Substituents on the 2,5-Dihydro-1H-pyrrole Core
The substituents on the dihydropyrrole core—the methoxy group, the phenyl group, and the hydrogen on the nitrogen atom—provide additional sites for chemical modification.
Methoxy Group Transformations (e.g., Ether Cleavage, Rearrangements)
The 3-methoxy group in the title compound is part of an enol ether functionality. Enol ethers are susceptible to cleavage under acidic conditions. wikipedia.org The reaction typically involves protonation of the double bond or the ether oxygen, followed by the addition of a nucleophile (such as water) to the C3 position. libretexts.orgmasterorganicchemistry.com This process would hydrolyze the enol ether, yielding a β-aminoketone, specifically 5-phenylpyrrolidin-3-one.
The general mechanism for the acid-catalyzed cleavage of ethers can proceed via SN1 or SN2 pathways, depending on the structure of the ether. wikipedia.orgyoutube.com For the enol ether in this specific molecule, the cleavage is more akin to hydrolysis. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for cleaving stable ethers. libretexts.orgmasterorganicchemistry.com Fungal peroxygenase enzymes have also been shown to catalyze the cleavage of various ethers, suggesting that biocatalytic transformations are also possible. nih.gov
Phenyl Group Functionalization (e.g., Halogenation, Nitration)
The phenyl group at the C2 position is an aromatic ring and can undergo electrophilic aromatic substitution reactions. The 2,5-dihydro-1H-pyrrol-2-yl group attached to the ring is an alkyl-type substituent, which is generally an activating group and an ortho, para-director. Therefore, reactions such as halogenation or nitration would be expected to yield substitutions primarily at the para position of the phenyl ring, and to a lesser extent, the ortho positions, which are more sterically hindered.
Syntheses of halogenated phenylpyrroles often involve coupling reactions with pre-halogenated starting materials. nih.gov However, direct halogenation of the phenyl ring substituent on a pre-formed pyrrole (B145914) or pyrroline (B1223166) ring is a viable functionalization strategy. For example, N-chlorosuccinimide (NCS) can be used for chlorination. orgsyn.org
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Methoxy-2-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole |
| Bromination | Br₂/FeBr₃ | 2-(4-Bromophenyl)-3-methoxy-2,5-dihydro-1H-pyrrole |
| Acylation | CH₃COCl/AlCl₃ | 2-(4-Acetylphenyl)-3-methoxy-2,5-dihydro-1H-pyrrole |
Functional Group Interconversions on the Nitrogen Atom and Ring Carbons
The nitrogen atom and the carbons of the dihydropyrrole ring can undergo a variety of transformations, allowing for extensive derivatization.
Nitrogen Atom: The nitrogen in the 2,5-dihydro-1H-pyrrole ring is a secondary amine, making it nucleophilic. It can readily react with electrophiles.
N-Alkylation and N-Acylation: The nitrogen can be alkylated or acylated under standard conditions. A common and synthetically useful modification is the introduction of a tert-butyloxycarbonyl (Boc) protecting group by reaction with di-tert-butyl dicarbonate, which facilitates certain reactions like rhodium-catalyzed C-H functionalization. acs.orgnih.gov
N-Arylation: Coupling reactions can be used to form N-aryl derivatives.
Formation of N-Substituted Pyrroles: The Paal-Knorr condensation, reacting a 1,4-dicarbonyl compound with a primary amine, is a classic method for forming N-substituted pyrroles, demonstrating the reactivity of the amine functionality. researchgate.netresearchgate.net
Ring Carbons:
C-H Functionalization: As previously mentioned, the allylic C-H bonds at C2 and C5 are reactive sites. While C2 is substituted in the target molecule, the C5 position remains a target for catalyst-controlled functionalization. nih.gov
Double Bond Transformations: The C3-C4 double bond can be modified. It can be reduced via catalytic hydrogenation to yield the corresponding substituted pyrrolidine (B122466). It can also undergo oxidation reactions, such as dihydroxylation with osmium tetroxide, to install functional groups on the ring. nih.gov This versatility allows for the conversion of the dihydropyrrole core into a range of other substituted pyrrolidine derivatives. nih.gov
| Site | Reaction Type | Example Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Nitrogen Atom | N-Acylation (Protection) | (Boc)₂O | N-Boc-3-methoxy-2-phenyl-2,5-dihydro-1H-pyrrole |
| Nitrogen Atom | N-Alkylation | CH₃I, Base | 1-Methyl-3-methoxy-2-phenyl-2,5-dihydro-1H-pyrrole |
| C3=C4 Double Bond | Reduction | H₂, Pd/C | 3-Methoxy-2-phenylpyrrolidine |
| C3=C4 Double Bond | Dihydroxylation | OsO₄, NMO | 3-Methoxy-2-phenylpyrrolidine-3,4-diol |
| C5 Carbon | C-H Functionalization | Aryldiazoacetate, Rh₂(PTAD)₄ | 5-Aryl-3-methoxy-2-phenyl-2,5-dihydro-1H-pyrrole derivative |
Post-Synthetic Modifications and Derivatization
Post-synthetic modification of the 2,5-dihydro-1H-pyrrole core is a crucial strategy for diversifying its structure and modulating its biological activity. The secondary amine at the N1 position provides a reactive handle for a variety of chemical transformations. Derivatization at this position can significantly influence the compound's properties, such as potency, solubility, and metabolic stability.
One of the most common modifications is N-acylation. This reaction involves treating the dihydropyrrole with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, in the presence of a base. This leads to the formation of an N-acyl-2,5-dihydro-1H-pyrrole. Similarly, N-alkylation can be achieved by reacting the heterocycle with an alkyl halide.
In the context of developing potent therapeutic agents, such as Kinesin Spindle Protein (KSP) inhibitors, modifications at other positions of the dihydropyrrole ring are also explored. For instance, the introduction of a hydroxymethyl group at the C2 position of the 2-phenyl-2,5-dihydro-1H-pyrrole scaffold has been reported as a strategy to circumvent issues like hERG channel binding and to improve in vivo potency. researchgate.netnih.gov However, such modifications can sometimes introduce new challenges, like susceptibility to cellular efflux by transporters like P-glycoprotein (Pgp). researchgate.netnih.gov
Further derivatization can be achieved on substituents attached to the dihydropyrrole ring. For example, a C2-hydroxymethyl group can be further functionalized, or aromatic rings appended to the core can undergo standard electrophilic or nucleophilic aromatic substitution reactions, provided the reaction conditions are compatible with the dihydropyrrole ring's stability. While not specifically documented for this compound, these general principles of derivatization are fundamental to the chemical manipulation of this class of compounds.
Carbonylation and Amidation Reactions
Carbonylation and amidation reactions are pivotal in the synthesis of biologically active molecules containing the 2,5-dihydro-1H-pyrrole scaffold. These reactions typically target the nitrogen atom of the pyrroline ring, leading to the formation of ureas and carboxamides, which can significantly enhance biological activity and improve physicochemical properties.
A prominent example of this is found in the development of inhibitors for the Kinesin Spindle Protein (KSP), a target in cancer therapy. Research in this area has extensively utilized the 2-phenyl-2,5-dihydro-1H-pyrrole core. researchgate.netnih.gov The synthesis of potent KSP inhibitors often involves the formation of a carboxamide linkage at the N1 position of the dihydropyrrole ring. This transformation is a key step in creating compounds with high affinity for the target protein.
For example, the potent KSP inhibitor MK-0731, which is a complex derivative of 2-phenyl-2,5-dihydro-1H-pyrrole, features a 1-carboxamide (B11826670) group. researchgate.netnih.govfigshare.com The synthesis of this moiety involves the reaction of the N1 nitrogen of the dihydropyrrole ring with a suitable carbonylating agent, followed by or concurrent with the introduction of an amine. This can be achieved by reacting the dihydropyrrole with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, which is then reacted with an amine. Alternatively, reaction with an isocyanate can directly form a urea (B33335) derivative.
The table below summarizes a key amidation reaction used in the synthesis of a potent KSP inhibitor based on the 2-phenyl-2,5-dihydro-1H-pyrrole scaffold.
| Precursor | Reagent | Product | Reaction Type | Reference |
| (2S)-4-(2,5-difluorophenyl)-2-(hydroxymethyl)-2-phenyl-2,5-dihydro-1H-pyrrole | N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-N-methylamine and a carbonylating agent | (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) | N-Amidation/Carboxamide formation | researchgate.netnih.gov |
This amidation strategy highlights the importance of carbonylation and amidation reactions in the derivatization of the 2,5-dihydro-1H-pyrrole nucleus to generate compounds with significant therapeutic potential. The introduction of the carboxamide group not only contributes to the binding affinity but can also be fine-tuned to optimize pharmacokinetic properties.
A comprehensive article on the chemical compound "this compound" focusing on its spectroscopic and structural elucidation cannot be generated at this time. Extensive searches for experimental data specific to this compound have not yielded the necessary information required to accurately and thoroughly populate the requested sections and subsections.
Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and chromatographic techniques are standard for the characterization of novel chemical entities. However, published spectra, crystallographic data, or specific purification protocols for this compound are not available in the public scientific literature accessible through the search tools.
To provide a scientifically accurate and detailed analysis as per the user's instructions, specific data points are essential, including:
¹H and ¹³C NMR: Chemical shifts (δ), coupling constants (J), and multiplicity for each signal.
2D NMR: Correlations from HMQC, HMBC, COSY, and NOESY experiments to establish connectivity and stereochemistry.
FT-IR: Wavenumbers (cm⁻¹) for characteristic vibrational modes of the functional groups.
Mass Spectrometry: The molecular ion peak (m/z) and fragmentation patterns from HRMS or GC-MS.
X-ray Crystallography: Unit cell dimensions, bond lengths, bond angles, and space group to determine the absolute configuration.
Chromatography: Retention factors (Rf) for TLC and details of the stationary and mobile phases for column chromatography.
Without access to peer-reviewed articles or spectral databases containing this information, generating the requested content would lead to speculation and inaccuracies, violating the core requirement for a scientifically sound article. Further research or synthesis and subsequent characterization of the compound would be required to produce the data needed for this analysis.
Spectroscopic and Structural Elucidation Methodologies
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then used to empirically confirm the molecular formula of the newly synthesized molecule. For 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole, the theoretical elemental composition is calculated from its molecular formula, C₁₁H₁₃NO.
The analysis involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original compound can be determined.
The theoretically expected percentages of carbon, hydrogen, and nitrogen for this compound are compared against experimentally obtained values to verify the purity and confirm that the synthesized compound has the correct empirical formula.
Theoretical Elemental Composition of this compound
The elemental composition of a compound is calculated based on its molecular formula and the atomic masses of its constituent elements. The molecular formula for this compound is C₁₁H₁₃NO.
The following table outlines the theoretical elemental percentages for this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 75.39 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.48 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.99 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.13 |
| Total | 175.224 | 100.00 |
No Specific Computational Research Found for this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific, publicly available computational or theoretical studies for the chemical compound This compound .
The search aimed to locate detailed research findings necessary to construct an article based on the provided outline, which includes Density Functional Theory (DFT) calculations, optimized molecular geometries, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, predicted spectroscopic data, and quantum chemical descriptors.
While the search yielded computational studies on structurally related compounds, such as other dihydropyrrole derivatives, molecules containing a 3-methoxyphenyl (B12655295) group, or different pyrrole (B145914) isomers, no publications were found that focused specifically on This compound . The available literature on similar structures primarily discusses their synthesis and biological activities, such as their roles as Kinesin Spindle Protein (KSP) inhibitors, rather than the detailed theoretical and computational analysis requested.
Due to the absence of specific data (e.g., bond lengths, bond angles, HOMO-LUMO energy gaps, and global reactivity parameters) for the target molecule, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the user's request. Constructing such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.
Therefore, the requested article cannot be generated at this time.
Computational Chemistry and Theoretical Studies
Mechanistic Investigations using Computational Methods
Computational chemistry serves as a powerful tool for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For derivatives and analogs of 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole, theoretical studies have been employed to understand their formation and potential rearrangements.
While specific PM3 (Parametric Method 3) calculations for the synthesis of this compound are not extensively documented in the literature, the elucidation of reaction pathways for closely related heterocyclic systems is commonly achieved using various quantum chemical methods, particularly Density Functional Theory (DFT). These computational approaches are crucial for mapping the potential energy surface of a reaction, identifying intermediates, and calculating the energy of transition states.
The general approach involves:
Geometry Optimization: Reactants, intermediates, transition states, and products are optimized to find their lowest energy structures.
Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
Energy Profiling: The relative energies of all species along the reaction coordinate are calculated to construct a detailed reaction energy profile, identifying the rate-determining step.
Such analyses provide a foundational understanding of how the dihydropyrrole ring and its substituents are formed, guiding synthetic chemists in optimizing reaction conditions.
Rearrangement reactions, such as hydride shifts, are fundamental processes in organic chemistry. The nih.govnih.gov-hydride shift, in particular, is a powerful tool for the intramolecular functionalization of inert C-H bonds, often used in the synthesis of nitrogen-containing heterocycles. frontiersin.org This type of pericyclic reaction involves the transfer of a hydride ion from one end of a five-atom π-system to the other.
Computational simulations are instrumental in studying these rearrangements. Theoretical studies, often employing DFT, can model the transition state of the hydride shift and calculate the associated activation barrier, thereby predicting the feasibility of the reaction. For example, the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates has been shown to proceed through a nih.govnih.gov-hydride shift triggered N-dealkylative cyclization, a mechanism supported by quantum mechanical calculations. nih.govnih.gov These studies demonstrate that the reaction is often facilitated by a Lewis acid, such as BF₃·Et₂O, which activates the substrate and lowers the energy barrier for the hydride transfer. nih.gov
Structure Activity Relationship Sar Studies of 2,5 Dihydro 1h Pyrrole Derivatives
General Principles of Substituent Effects on Biological Activity
The biological activity of 2,5-dihydro-1H-pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole (B145914) ring. These substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.
Substituents on the 2,5-dihydro-1H-pyrrole ring play a pivotal role in defining the molecule's interaction with its biological target. The introduction of specific groups like methoxy (B1213986) and phenyl moieties can profoundly alter these interactions through various non-covalent forces.
The phenyl group at the C2 position is a bulky, aromatic substituent that can engage in several types of interactions. Its aromatic nature allows for π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. Furthermore, the hydrophobic character of the phenyl ring can lead to favorable hydrophobic interactions, displacing water molecules and increasing binding affinity. researchgate.net The position and orientation of the phenyl group are critical; for instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the vicinal 4,5-diphenyl groups were found to be important for inhibitory potency against metallo-β-lactamases. nih.gov
The methoxy group at the C3 position introduces both steric bulk and electronic effects. As an electron-donating group, it can influence the electron density of the pyrrole ring system, potentially modulating the strength of hydrogen bonds or other polar interactions. acs.org The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., amino acid residues like serine, threonine, or asparagine) in the active site of an enzyme or receptor. chemrxiv.org The replacement of a hydroxyl group with a methoxy group can also impact lipophilicity, which affects how the molecule partitions between aqueous and lipid environments. chemrxiv.org
The interplay between these substituents is also critical. The relative positioning of the methoxy and phenyl groups in 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole creates a specific three-dimensional shape and electronic profile that dictates its binding orientation and affinity for a particular target. Theoretical studies on substituted chromophores have shown that substituents can cause steric hindrance that affects the planarity and π-electronic conjugation of the molecule, which in turn influences its spectral and binding properties. mdpi.com
| Substituent | Position | Potential Molecular Interactions | Effect on Physicochemical Properties |
|---|---|---|---|
| Phenyl | C2 | π-π stacking, Hydrophobic interactions, van der Waals forces | Increases lipophilicity and steric bulk |
| Methoxy | C3 | Hydrogen bond acceptor, Dipole-dipole interactions | Increases polarity, electron-donating |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. For chiral molecules like this compound, which contains at least two stereocenters (at C2 and C3), the different stereoisomers (enantiomers and diastereomers) can exhibit markedly different pharmacological profiles. nih.gov
Biological systems, such as enzymes and receptors, are themselves chiral. This inherent chirality leads to stereoselective interactions, where one enantiomer of a drug may bind with significantly higher affinity to the target than the other. nih.gov The two enantiomers of a chiral drug should be considered as two distinct chemical entities with potentially different biological activities. nih.gov
For example, one enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. nih.govresearchgate.net The differential binding is due to the specific spatial arrangement of the substituents. The active enantiomer will have a three-dimensional structure that complements the binding site, allowing for optimal interactions (e.g., hydrophobic, hydrogen bonding) with the target's amino acid residues. In contrast, the other enantiomer may not be able to align correctly within the binding site, leading to weaker or no interaction. nih.gov
Rational Design of Dihydro-1H-pyrrole Scaffolds for Specific Biological Responses
Rational drug design leverages the understanding of SAR to create novel molecules with improved properties. For the 2,5-dihydro-1H-pyrrole scaffold, this involves strategically modifying the core structure and its substituents to enhance interactions with a specific biological target and elicit a desired physiological response. rsc.orgrsc.org
The design of potent and selective inhibitors or modulators based on the dihydro-1H-pyrrole scaffold requires a deep understanding of the target's three-dimensional structure and binding site characteristics. rsc.orgnih.gov Key considerations include:
Hydrogen Bonding : Introducing or repositioning hydrogen bond donors and acceptors can create new, stabilizing interactions with the target. For example, modifying the methoxy group to a hydroxyl or amino group could introduce hydrogen bond donating capabilities.
Hydrophobic Interactions : The size and nature of hydrophobic substituents can be altered to maximize interactions with nonpolar pockets in the target. Replacing the phenyl group with other aromatic or aliphatic groups can fine-tune these interactions. mdpi.com
Electrostatic Interactions : The electronic properties of the scaffold can be modulated to complement the electrostatic potential of the binding site. This can be achieved by introducing electron-withdrawing or electron-donating groups. nih.gov For instance, adding fluorine atoms to the phenyl ring can alter its electronic nature and potentially form favorable interactions. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in this process. They allow researchers to predict how different analogs will bind to the target and to prioritize the synthesis of the most promising compounds. nih.gov
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com A bioisosteric replacement can create a new molecule with biological properties similar to the parent compound. cambridgemedchemconsulting.com
For this compound, several bioisosteric replacements could be explored:
Methoxy Group Replacements : The methoxy group could be replaced by other groups of similar size and polarity. For example, replacing -OCH₃ with -F (fluoro), -OH (hydroxyl), or -NH₂ (amino) can have significant effects. Fluorine is often used to block metabolic oxidation and can alter the acidity of nearby protons. chemrxiv.org A hydroxyl or amino group can act as both a hydrogen bond acceptor and donor, potentially forming additional interactions with the target.
Phenyl Group Replacements : The phenyl ring can be substituted with other aromatic heterocycles like pyridine, thiophene, or furan. These changes can alter the molecule's electronic distribution, hydrogen bonding capacity, and solubility, while maintaining the potential for aromatic interactions. cambridgemedchemconsulting.com
Ring Atom Replacements : The carbon atoms within the 2,5-dihydro-1H-pyrrole ring itself could be replaced. For instance, replacing a carbon with an oxygen atom would yield a dihydrooxazole derivative, significantly altering the ring's geometry and electronic properties.
The goal of these replacements is to fine-tune the molecule's properties to achieve a better balance of potency, selectivity, and drug-like characteristics.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Methoxy (-OCH₃) | Hydroxyl (-OH), Fluoro (-F) | Modulate hydrogen bonding potential, block metabolism, alter electronics. chemrxiv.org |
| Phenyl (-C₆H₅) | Pyridyl, Thienyl | Introduce hydrogen bonding capacity, alter polarity and solubility. cambridgemedchemconsulting.com |
| Pyrrole Ring CH | Ring Nitrogen (e.g., in imidazole) | Alter ring electronics and hydrogen bonding capabilities. |
Mechanistic Insights into Structure-Activity Relationships
Understanding the SAR of 2,5-dihydro-1H-pyrrole derivatives at a mechanistic level involves elucidating how specific structural features translate into molecular interactions that govern biological activity. For instance, in a study of 1H-pyrrole-2,5-dione derivatives, it was found that steric crowding between the pyrrole ring system and a substituent resulted in significant conformational adjustments, which in turn influenced their anti-inflammatory activity. mdpi.com The twisting of the ring system relative to the rest of the molecule, dictated by the size and nature of the substituents, was a key determinant of biological effect. mdpi.com
Correlation of Structural Motifs with Modulated Biological Processes
The 2,5-dihydro-1H-pyrrole ring is a versatile scaffold in medicinal chemistry, present in a variety of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govmdpi.com The biological processes modulated by these derivatives are highly dependent on the nature and position of the substituents attached to this core structure.
The substitution pattern on the pyrrole ring is a key determinant of the compound's biological function. For instance, the presence of aryl groups, such as the phenyl group at the C2 position, is a common feature in derivatives designed as inhibitors of specific proteins. In a series of 2,4-diaryl-2,5-dihydropyrrole derivatives developed as Kinesin Spindle Protein (KSP) inhibitors, the aryl substituents were found to be essential for occupying hydrophobic pockets within the protein's allosteric binding site, leading to mitotic arrest and potential anticancer effects. nih.govresearchgate.net
Functional groups such as the methoxy group also play a significant role in modulating biological activity. A methoxy substituent can influence a molecule's polarity, metabolic stability, and ability to form hydrogen bonds. nih.gov Studies on various heterocyclic compounds have shown that methoxy groups on an aromatic ring are crucial for activity. nih.gov For example, in certain kinase inhibitors, the methoxy group has been observed to form hydrogen bonds with key amino acid residues in the enzyme's active site, thereby enhancing potency. nih.gov The position of the methoxy group is also critical, as it dictates the geometry of interaction with the target protein.
Table 1: Correlation of Structural Features of 2,5-Dihydro-1H-Pyrrole Analogs with Biological Activity
| Structural Motif | Position | Observed Impact on Biological Processes | Example Compound Class |
|---|---|---|---|
| Dihydropyrrole Core | - | Acts as a rigid scaffold to orient substituents for target interaction. | KSP Inhibitors |
| Phenyl Group | C2 / C4 | Occupies hydrophobic pockets of target proteins; essential for antimitotic activity. nih.gov | 2,4-Diaryl-2,5-dihydropyrroles |
| Methoxy Group | On Phenyl Ring | Can form hydrogen bonds, increasing binding affinity; crucial for some enzyme inhibitory activities. nih.govnih.gov | Kinase Inhibitors |
| Sulfonamide Group | Varied | Associated with cytotoxic activity against cancer cell lines. researchgate.net | Dihydropyrrole-2-carboxylates |
| Halogen Substituents | On Phenyl Ring | Can enhance binding affinity and influence selectivity for enzyme isoforms. nih.gov | CYP1B1 Inhibitors |
Understanding Ligand Binding Affinities and Selectivity Through Structural Features
The binding affinity and selectivity of a ligand for its biological target are governed by its structural and electronic properties. For 2,5-dihydro-1H-pyrrole derivatives, specific features like aryl and methoxy substituents are instrumental in defining these interactions.
Ligand Binding Affinities: The affinity of a ligand for a receptor or enzyme is a measure of the strength of their interaction, often quantified by the inhibition constant (IC₅₀) or binding constant (Kᵢ). The 2-phenyl and 3-methoxy groups of the titular compound are predicted to be primary contributors to its binding affinity. The phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in a binding pocket. nih.gov This is a common binding mode for many inhibitors that target proteins with hydrophobic cavities, such as KSP. nih.govresearchgate.net
Selectivity: Selectivity is a crucial aspect of drug design, referring to a compound's ability to interact with a specific target over others. This is particularly important for minimizing off-target effects. The structural features of 2,5-dihydro-1H-pyrrole derivatives are key to achieving selectivity. For instance, studies on pyrrole-based kinase inhibitors have shown that the presence and position of substituents determine their selectivity profile against different kinase enzymes like FGFR4, Tie2/Tek, and TrkA. nih.gov
In one study, a pyrrole derivative with a methoxy-substituted phenyl ring showed high selectivity for inhibiting the CYP1B1 isoform of cytochrome P450 over other isoforms. nih.gov This selectivity arises because the specific size, shape, and electronic landscape of the ligand, dictated by its substitution pattern, fits preferentially into the binding site of one protein target. Even minor structural changes, such as altering the position of the methoxy group or adding other substituents, can dramatically shift selectivity by disrupting the optimal fit with the intended target or by creating favorable interactions with an alternative one. Therefore, the precise arrangement of the 2-phenyl and 3-methoxy groups on the 2,5-dihydro-1H-pyrrole scaffold is critical for achieving potent and selective binding to a specific biological target.
Table 2: Influence of Structural Features on Binding Affinity and Selectivity
| Compound Class | Key Structural Feature(s) | Target | Effect on Binding/Selectivity |
|---|---|---|---|
| Pyrrole-based Inhibitors | Halogen or methoxy groups on phenyl ring | CYP1 Isoforms | Essential for inhibitory activity; compound 18b showed selective inhibition of CYP1B1 (IC₅₀ = 0.21 μM). nih.gov |
| Pyrrole-based Inhibitors | Fluorine substituents | Kinases (FGFR4, Tie2/Tek, TrkA) | Exhibited highly selective inhibitory activity; fluorine position did not significantly affect kinase selectivity. nih.gov |
| 2,4-Diaryl-2,5-dihydropyrroles | C2-aminopropyl side chain | Kinesin Spindle Protein (KSP) | Resulted in potent, water-soluble compounds but induced susceptibility to cellular efflux by P-glycoprotein (Pgp). researchgate.net |
| Methoxy-containing Ligands | Methoxy group | Various Enzymes | Observed forming hydrogen bonds with residues such as Asn271 and Tyr104, enhancing binding affinity. nih.gov |
Green Chemistry Approaches in the Synthesis and Study of 2,5 Dihydro 1h Pyrrole Derivatives
Solvent-Free and Catalyst-Free Reactions
A significant advancement in green organic synthesis is the development of solvent-free and catalyst-free reaction conditions. These methods reduce the use of volatile organic compounds (VOCs), which are often toxic and contribute to environmental pollution. By eliminating the need for both a solvent and a catalyst, these reactions offer a cleaner, more atom-economical, and often simpler pathway to desired products. researchgate.netresearchgate.net
In the context of 2,5-dihydro-1H-pyrrole derivatives, researchers have established one-pot procedures that proceed without solvents or catalysts. For instance, a green approach for the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates has been developed through a one-pot reaction of ethyl pyruvate and aniline derivatives. researchgate.net The optimization of this reaction established that heating the reactants at 80°C under solvent-free conditions provided the maximum yield. researchgate.net Similarly, other studies have reported the three-component condensation reaction of aldehydes, aromatic amines, and ethyl pyruvate under catalyst-free and solvent-free conditions to produce 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones. researchgate.net
The primary advantages of these methods include:
Environmental friendliness : The elimination of organic solvents reduces pollution and health hazards. researchgate.net
Simplicity : Procedures are often simpler, with easier product isolation. researchgate.net
Efficiency : Reactions can have short reaction times and produce high yields of the target compounds. researchgate.net
Atom Economy : These methods often exhibit high atom economy, minimizing waste. researchgate.net
Table 1: Examples of Solvent-Free and Catalyst-Free Synthesis of Pyrrole (B145914) Derivatives
| Reactants | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethyl pyruvate, Aniline derivatives | 2,5-dihydro-1H-pyrrole-2-carboxylates | 80°C, Solvent-free | High | researchgate.net |
| Aldehydes, Aromatic amines, Ethyl pyruvate | 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones | Solvent-free | High | researchgate.net |
| Enaminones, α-bromoketones | 1,2,3,5-tetrasubstituted pyrroles | Room temperature, 3h | Not specified | alliedacademies.org |
Application of Renewable Energy Sources
The use of renewable energy sources is a cornerstone of green chemistry, aiming to reduce reliance on fossil fuels and minimize the carbon footprint of chemical processes. Concentrated Solar Radiation (CSR) and microwave irradiation represent two innovative energy sources that have been effectively utilized in organic synthesis.
Concentrated Solar Radiation (CSR) in Organic Synthesis
Concentrated Solar Radiation (CSR) harnesses sunlight, a clean, free, and abundant energy source, to drive chemical reactions. This technique offers a sustainable alternative to conventional heating methods. researchgate.net Research has demonstrated the utility of CSR in synthesizing various heterocyclic scaffolds under catalyst- and solvent-free conditions. For example, the synthesis of tetrahydrobenzo[b]pyran scaffolds has been achieved with outstanding yields and shorter reaction times by using CSR to heat a mixture of aldehyde derivatives, malononitrile, and dimedone. researchgate.net This approach highlights the potential for CSR in industrial applications due to its scalability and the use of clean energy. researchgate.net While direct application to 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole is not widely documented, the successful synthesis of other heterocycles suggests its feasibility for pyrrole derivatives.
Microwave Irradiation as an Energy-Efficient Alternative
Microwave-assisted organic synthesis has become a popular and valuable technique in green chemistry. jmest.org Microwaves provide rapid and efficient heating, which often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. jmest.orgresearchgate.netijpsjournal.com
The synthesis of N-substituted pyrroles has been successfully achieved using microwave irradiation. One method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the absence of a solvent and catalyzed by a small amount of molecular iodine. nih.gov This reaction proceeds to completion within a short time frame, yielding N-substituted pyrroles in excellent yields (75–98%). nih.gov
Another example is the microwave-assisted synthesis of pyrrole-based compounds by reacting different amines with 2,5-dimethoxytetrahydrofuran in the presence of an Mn(NO₃)₂·4H₂O catalyst. pensoft.net The optimal conditions were found to be solvent-free at 120°C for 20 minutes. pensoft.net The efficiency of microwave heating often allows for solvent-free conditions, further enhancing the green credentials of the synthesis. jmest.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Synthesis of 4,5-dihydro-1H-pyrazole derivatives | Microwave | Solvent-free, 50–55°C | 6 minutes | 70-98% | ijpsjournal.com |
| Synthesis of 4,5-dihydro-1H-pyrazole derivatives | Conventional | Not specified | 24 hours | 70-79% | ijpsjournal.com |
| Synthesis of 5-aminopyrazolone | Microwave | Solvent-free, 130°C | 2 minutes | 88% | ijpsjournal.com |
| Synthesis of 5-aminopyrazolone | Conventional | Thermal heating | 4 hours | 80% | ijpsjournal.com |
Utilization of Environmentally Benign Catalysts
The development of catalysts that are non-toxic, renewable, and readily available is a key area of green chemistry research. Natural acid catalysts and deep eutectic solvents are two examples of such environmentally benign catalysts that have found applications in the synthesis of heterocyclic compounds.
Natural Acid Catalysts (e.g., Lemon Juice)
Natural sources can provide effective and eco-friendly catalysts for organic reactions. Lemon juice, which contains citric acid and has a pH of 2-3, has been successfully employed as a natural acid catalyst in the synthesis of various nitrogen-containing heterocycles. rdd.edu.iqresearchgate.net It is inexpensive, readily available, non-toxic, and biodegradable. rdd.edu.iqnanobioletters.com
An environmentally benign and efficient protocol for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction has been developed using lemon juice as a catalyst. researchgate.net This method involves the condensation of aromatic amines with a 1,4-dione in the presence of lemon juice, resulting in good to excellent yields, shorter reaction times, and a simple workup procedure. researchgate.net The use of such natural catalysts represents a significant step towards more sustainable chemical manufacturing. nanobioletters.com
Deep Eutectic Solvents (DES) as Reaction Media and Catalysts
Deep Eutectic Solvents (DESs) are emerging as a new class of green solvents and catalysts. acs.org They are typically formed by mixing a quaternary ammonium salt (a hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD), such as amides, carboxylic acids, or alcohols. acs.orgnih.gov The resulting mixture has a significantly lower melting point than its individual components. universiteitleiden.nl
Key properties of DESs that make them attractive for green chemistry include:
Low toxicity and biodegradability : Many DESs are composed of naturally occurring and non-toxic components like choline chloride, urea (B33335), and sugars. nih.gov
Low cost and simple preparation : The components are often inexpensive, and the preparation is straightforward, usually involving simple heating and stirring. nih.govnih.gov
Negligible volatility : They have very low vapor pressure, reducing air pollution. nih.gov
Tunable properties : The physicochemical properties of DESs, such as viscosity, polarity, and acidity, can be tailored by changing the HBA, HBD, or their molar ratio. nih.govnih.gov
DESs can act as both the reaction medium and the catalyst, simplifying reaction setups. For example, a DES formed from choline chloride and zinc chloride ([ChCl][ZnCl₂]₂) has been shown to effectively catalyze Friedel–Crafts alkylations of electron-rich arenes with aldehydes, with the catalyst being reusable for multiple cycles. dntb.gov.ua While specific applications in the synthesis of this compound are still an area of active research, the versatility and green properties of DESs make them promising candidates for future synthetic routes to pyrrole derivatives.
Table 3: Common Components of Deep Eutectic Solvents
| Type | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Reference |
|---|---|---|---|
| Type I | Quaternary ammonium salt | Metal chloride (e.g., ZnCl₂) | acs.orgnih.gov |
| Type II | Quaternary ammonium salt | Metal chloride hydrate | nih.gov |
| Type III | Quaternary ammonium salt (e.g., Choline chloride) | Urea, Glycerol, Carboxylic acids | nih.gov |
| Type IV | Metal chloride | Organic HBD compound | nih.gov |
Development of High Atom Economy Reactions
In the pursuit of greener chemical processes, atom economy has emerged as a fundamental metric for evaluating synthetic efficiency. wikipedia.orgacs.org Introduced by Barry Trost, this concept assesses the proportion of reactant atoms that are incorporated into the desired final product, shifting focus from reaction yield to the minimization of waste at a molecular level. wikipedia.orgrsc.orgprimescholars.com The percent atom economy is calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.comjocpr.com
Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable than those like substitutions or eliminations, which generate stoichiometric byproducts that constitute waste. rsc.org The synthesis of 2,5-dihydro-1H-pyrrole and its derivatives has significantly benefited from the application of this principle, leading to the development of elegant and efficient methodologies.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are archetypal examples of high atom economy processes. researchgate.netrsc.org A notable green and atom-economical synthesis of functionalized 2-pyrrolines involves a tandem [2+2+1] annulation reaction between an aldehyde, glycine ester hydrochloride, and benzoylacetonitrile. rsc.org This method exemplifies the efficiency of MCRs in constructing complex heterocyclic systems from simple, commercially available precursors with minimal waste.
Another powerful example is the three-component reaction involving arylamines, dialkyl acetylenedicarboxylates, and phenacyl bromide, which provides an efficient route to N-substituted 2,5-dihydropyrrole derivatives in good yields. researchgate.net These reactions proceed with high bond-forming efficiency and often require no activation or modification of the starting materials, further enhancing their green credentials.
Catalytic Cyclization and Addition Reactions
Transition-metal catalysis offers a robust platform for designing atom-economical reactions by enabling novel bond formations that avoid the use of stoichiometric reagents. The rhodium-catalyzed intermolecular hydroacylation, which unites aldehydes with allylic amines, is an atom-economical C-H activation process that leads to functionalized dihydropyrroles. nih.gov This reaction proceeds via the formation of new carbon-carbon bonds, followed by a dehydrative cyclization, incorporating the majority of the atoms from the starting materials into the heterocyclic product.
| Aldehyde | Allylic Amine | Catalyst System | Dihydropyrrole Product | Yield (%) |
| Benzaldehyde | N-allyl-4-methylbenzenesulfonamide | [Rh(nbd)₂]BF₄ / PNP(Cy) | 2-phenyl-1-tosyl-2,5-dihydro-1H-pyrrole | 85 |
| 4-Methoxybenzaldehyde | N-allyl-4-methylbenzenesulfonamide | [Rh(nbd)₂]BF₄ / PNP(Cy) | 2-(4-methoxyphenyl)-1-tosyl-2,5-dihydro-1H-pyrrole | 81 |
| 2-Thiophenecarboxaldehyde | N-allyl-4-methylbenzenesulfonamide | [Rh(nbd)₂]BF₄ / PNP(Cy) | 2-(thiophen-2-yl)-1-tosyl-2,5-dihydro-1H-pyrrole | 75 |
| Propanal | N-allyl-4-methylbenzenesulfonamide | [Rh(nbd)₂]BF₄ / PNP(Cy) | 2-ethyl-1-tosyl-2,5-dihydro-1H-pyrrole | 78 |
This table presents representative yields for the Rhodium-catalyzed synthesis of dihydropyrroles, demonstrating the efficiency of this atom-economical method. Data compiled from related studies on hydroacylation reactions. nih.gov
Paal-Knorr Synthesis from Bio-renewable Feedstocks
The classical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is an inherently atom-economical reaction where water is the only byproduct. wikipedia.orgorganic-chemistry.org This method has been adapted within a green chemistry framework by utilizing bio-renewable starting materials. A one-pot, two-step process has been developed for preparing pyrrole derivatives from 2,5-dimethylfuran, a compound derivable from lignocellulosic biomass. nih.gov
The first step is an acid-catalyzed ring-opening of 2,5-dimethylfuran to produce 2,5-hexanedione. In the second step, without purification, a primary amine is added, initiating the Paal-Knorr cyclization to form the pyrrole ring. nih.gov This approach is notable for its high atom efficiency (up to 90%) and low E-factor, a metric that quantifies the amount of waste generated. nih.gov
| Amine | Pyrrole Product | Reaction Time (h) | Yield (%) | Atom Economy (%) |
| Ethanolamine | 1-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrrole | 2 | >90 | 75 |
| Methylamine | 1,2,5-trimethyl-1H-pyrrole | 2 | >90 | 90 |
| Hexanamine | 1-hexyl-2,5-dimethyl-1H-pyrrole | 2.5 | >90 | 84 |
| Benzylamine | 1-benzyl-2,5-dimethyl-1H-pyrrole | 2.5 | ~80 | 83 |
This table showcases the synthesis of various N-substituted pyrroles from 2,5-hexanedione (derived from 2,5-dimethylfuran) and primary amines, highlighting the high yields and atom economy of the Paal-Knorr reaction. Data sourced from a study on the conversion of 2,5-dimethylfuran. nih.gov
Future Directions and Emerging Research Avenues for 3 Methoxy 2 Phenyl 2,5 Dihydro 1h Pyrrole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 3-Methoxy-2-phenyl-2,5-dihydro-1H-pyrrole and its derivatives will prioritize methods that are not only efficient but also environmentally benign. Traditional multi-step syntheses are being supplanted by innovative strategies that offer high atom economy, reduced reaction times, and milder conditions. researchgate.net
Key areas of development include:
Catalyst-Free and Solvent-Free Conditions: Researchers have successfully developed two-component condensation reactions to produce 2,5-dihydro-1H-pyrrole-2-carboxylates without the need for catalysts or solvents. researchgate.net Future work could adapt these methods for the synthesis of 2,3-disubstituted dihydropyrroles, offering a green chemistry approach that minimizes waste and simplifies purification. researchgate.netalliedacademies.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the construction of N-substituted-2,5-dihydro-1H-pyrroles. nih.gov Applying this technology to the synthesis of the target compound could provide rapid access to libraries of analogues for screening.
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for creating molecular diversity and have been used to generate complex heterocyclic systems containing pyrrole (B145914) rings. nih.gov Developing a multicomponent strategy involving precursors for the 3-methoxy and 2-phenyl groups could streamline the synthesis of the target scaffold. nih.gov
Solid-Phase Synthesis: A versatile combinatorial approach using a supported selenium resin has been developed for the rapid synthesis of 2,5-dihydro-1H-pyrroles, enabling the creation of large libraries of compounds. nih.gov This technique is ideal for exploring the structure-activity relationships of derivatives of this compound.
| Synthetic Strategy | Key Advantages | Potential for Sustainability | Relevant Findings |
|---|---|---|---|
| Catalyst-Free & Solvent-Free | Simplicity, high atom economy, reduced waste, short reaction times. | High | Successfully applied to the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Excellent yields, significantly reduced reaction times compared to conventional heating. | Moderate-High | Proven effective for N-substituted-2,5-dihydro-1H-pyrroles in water. nih.gov |
| Multicomponent Reactions (MCRs) | High efficiency, creation of complex molecules in a single step, operational simplicity. | High | Used to prepare highly functionalized chromeno[2,3-c]pyrroles. nih.gov |
| Solid-Phase Combinatorial Synthesis | Rapid generation of large libraries of diversified compounds. | Moderate | A versatile method for producing various dihydropyrrole-based heterocyclic systems. nih.gov |
Advanced Computational Approaches for Precise Property Prediction and Mechanistic Understanding
In silico methods are becoming indispensable tools in modern chemistry for accelerating research and reducing development costs. mdpi.com For this compound, computational studies will be crucial for predicting its physicochemical properties, understanding its reactivity, and designing new molecules with enhanced biological activity.
Future computational research will likely focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be used to examine molecular structures, frontier molecular orbitals, and reaction mechanisms. researchgate.net Such studies can rationalize the observed reactivity and selectivity in reactions, as demonstrated in the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov DFT can also help understand the electronic properties that the 3-methoxy and 2-phenyl substituents impart to the dihydropyrrole ring. acs.org
Molecular Docking and Dynamics Simulations: These techniques are vital for predicting how a ligand interacts with a biological target, such as a protein or enzyme. nih.govnih.gov For the target compound, docking studies could identify potential protein targets and predict binding affinities and conformations within the active site. researchgate.net Molecular dynamics simulations can further reveal the stability of these interactions over time. nih.gov
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models are essential in early-stage drug discovery. researchgate.net In silico ADMET studies can forecast the pharmacokinetic and safety profiles of this compound, helping to prioritize it for further experimental testing. researchgate.net
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The 2,5-dihydro-1H-pyrrole ring is rich in functionality, containing a C=C double bond, a secondary amine, and allylic C-H bonds, all of which can be targeted for chemical modification. Future research will aim to uncover novel reactions that can further diversify this scaffold.
Promising areas of exploration include:
Asymmetric C-H Functionalization: Dirhodium-catalyzed reactions have achieved highly enantio- and diastereoselective C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov A key finding was that donor/acceptor carbenes lead to C-H functionalization, whereas acceptor-only carbenes result in cyclopropanation of the double bond. nih.gov Applying this selective chemistry to this compound could generate a range of complex and stereochemically rich derivatives for pharmaceutical applications. nih.gov
Photocatalytic Cycloadditions: Photocatalysis offers a mild and efficient way to initiate novel chemical transformations. acs.org Radical-initiated relay [4 + 1] cyclization has been used to synthesize highly substituted 2-imino-2,5-dihydrofurans. acs.org Exploring similar photocatalytic strategies with the dihydropyrrole scaffold could lead to new classes of fused or spirocyclic heterocyclic compounds.
Ring-Opening and Rearrangement Reactions: Under specific conditions, heterocyclic systems can undergo ring-opening or rearrangement to yield entirely new scaffolds. A convenient synthetic procedure for obtaining functionalized dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via a ring-opening strategy has been developed from related structures. nih.gov Investigating the stability and potential transformations of the this compound ring under various conditions (e.g., acidic, basic, photochemical) could unveil unexpected and valuable chemical pathways.
Integration of 2,5-Dihydro-1H-pyrrole Scaffolds into Multi-Target Ligand Design
The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is a promising alternative. nih.govacs.orgnih.gov The 2,5-dihydropyrrole scaffold is well-suited for this approach.
Future research in this area will focus on:
Neurodegenerative Diseases: The pyrrole core is a key feature in molecules designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two important targets in the treatment of Alzheimer's disease. nih.govresearchgate.net The this compound scaffold could be used as a starting point to design novel MTDLs, with the substituents optimized through computational modeling to achieve balanced activity against both enzymes. mdpi.comresearchgate.net
Oncology: In cancer therapy, targeting multiple pathways simultaneously can enhance efficacy and overcome drug resistance. mdpi.com The 2,5-dihydropyrrole core has been identified in potent inhibitors of Kinesin Spindle Protein (KSP), a critical motor protein for cell division. researchgate.netnih.govnih.gov Future work could involve designing derivatives of this compound that not only inhibit KSP but also another relevant cancer target, such as a protein kinase. mdpi.comacs.org
| Therapeutic Area | Example Target Combination | Rationale | Supporting Research |
|---|---|---|---|
| Alzheimer's Disease | AChE & MAO-B | Addresses both symptomatic relief (AChE inhibition) and disease modification by reducing oxidative stress (MAO-B inhibition). | Novel pyrrole derivatives have been synthesized and evaluated as dual AChE/MAO-B inhibitors. nih.govresearchgate.net |
| Cancer | KSP & Aurora Kinase | Inhibiting two distinct proteins involved in mitosis could lead to a potent synergistic anti-proliferative effect. | 2,5-Dihydropyrroles are known KSP inhibitors, while related pyrrolo-pyrazoles inhibit Aurora kinases. nih.govacs.org |
| Parkinson's Disease | MAO-B & Adenosine A2A Receptor | Provides both neuroprotective effects and symptomatic improvement. | In silico methods have been used to identify dual-target ligands for these proteins. mdpi.com |
Expanding Applications in Specialized Fields Beyond Traditional Medicinal Chemistry
While the primary focus for heterocyclic compounds is often medicinal chemistry, the unique properties of the 2,5-dihydro-1H-pyrrole scaffold lend themselves to other specialized fields. researchgate.net
Emerging application areas include:
Materials Science: Pyrrole-based polymers are known for their conducting properties. The functional groups on this compound could be used to tune the electronic and physical properties of novel polymers or organic electronic materials. The pyrrole scaffold is noted for its applications in material science. researchgate.net
Agrochemicals: The pyrrole skeleton is a component of some agrochemicals. alliedacademies.org New derivatives could be screened for potential herbicidal, insecticidal, or fungicidal activity, leading to the development of new crop protection agents.
Chemical Biology Probes: A well-characterized molecule like a 2,5-dihydropyrrole derivative can be functionalized with fluorescent tags or reactive groups to create chemical probes. These probes can be used to study biological processes, identify protein targets, or visualize cellular structures. The development of kinesin spindle protein inhibitors from this scaffold highlights its utility in targeting specific cellular machinery. nih.gov
Q & A
Q. Table 1: Synthetic Methods for Analogous Dihydro-pyrroles
| Method | Key Conditions | Yield | Reference |
|---|---|---|---|
| Olefin Metathesis | Grubbs catalyst, RT, DCM | 23% | |
| Pd-Catalyzed Dimer | Pd(OAc)₂, Ph₃P, toluene, reflux | N/A | |
| Heck–Matsuda | Pd(OAc)₂, NaHCO₃, MeCN, 80°C | N/A |
Basic: How is X-ray crystallography utilized to determine the molecular structure of this compound?
Answer:
X-ray crystallography involves:
Data Collection : Single-crystal diffraction data are collected using synchrotron or laboratory sources.
Structure Solution : Programs like SHELXS/SHELXD (for phase determination) and SHELXL (for refinement) resolve atomic positions .
Validation : Software suites (e.g., WinGX, ORTEP) analyze geometric parameters (bond lengths, angles) and anisotropic displacement ellipsoids .
Packing Analysis : Hydrogen-bonding networks (e.g., N–H···O interactions) and dihedral angles (e.g., 74.87° between rings in related compounds) are quantified to confirm stereochemistry .
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Answer:
Contradictions often arise from sample purity, polymorphism, or dynamic effects (e.g., tautomerism). Methodological steps include:
- Cross-Validation : Compare NMR/IR data (e.g., IR peaks at 3000–1200 cm⁻¹ for 2,5-dihydro-1H-pyrrole ) with X-ray-derived metrics (e.g., dihedral angles ).
- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or IR spectra for proposed conformers.
- Purity Checks : Re-crystallize samples and re-run analytical techniques (HPLC, mass spectrometry) to exclude impurities .
Advanced: What catalytic systems enable functionalization of the dihydro-pyrrole core?
Answer:
Functionalization strategies include:
- Organocatalysis : Chiral catalysts (e.g., thiourea derivatives) induce enantioselective cyclization of α,β-unsaturated imines .
- Transition-Metal Catalysis : Pd(0) complexes facilitate cross-coupling (e.g., Suzuki–Miyaura) to introduce aryl/heteroaryl groups .
- Protecting Groups : Boc (tert-butoxycarbonyl) groups stabilize reactive sites during synthesis, as seen in N-Boc-2,5-dihydro-1H-pyrrole derivatives .
Q. Table 2: Functionalization Techniques
| Strategy | Example Reaction | Reference |
|---|---|---|
| Heck–Matsuda | Arylation of N-tosyl derivatives | |
| Suzuki Coupling | Pd-mediated aryl boronic acid addition | |
| Boc Protection | tert-Butyl carbonate introduction |
Advanced: How are computational methods applied to study reaction mechanisms?
Answer:
Mechanistic insights are gained via:
- Density Functional Theory (DFT) : Models transition states and intermediates for cyclization or metathesis steps .
- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility during reactions.
- Software Tools : Gaussian, ORCA, or CP2K integrate with crystallographic data (e.g., SHELX-refined structures ) to validate proposed pathways.
Basic: What spectroscopic techniques characterize this compound’s purity and structure?
Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–H (3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
